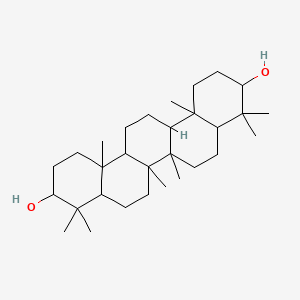
Gammacerane-3,21-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gammacerane-3,21-diol is a natural product found in Abies veitchii with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Gammacerane-3,21-diol has been investigated for its potential therapeutic properties. Triterpenoids, including gammacerane derivatives, exhibit a range of biological activities such as antiviral, anti-inflammatory, and hepatoprotective effects.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triterpenoids. For instance, modifications of triterpenoid structures have led to the development of compounds with enhanced anti-HIV activity. Gammacerane derivatives may share similar mechanisms due to their structural characteristics, which influence lipid metabolism and viral entry into host cells .
Antifungal Properties
This compound has been noted for its antifungal potential. A review on fernane-type triterpenoids indicated that compounds with similar structures exhibit significant antifungal activity against Candida species. The mechanism involves inhibition of glucan synthase, a critical enzyme in fungal cell wall synthesis .
Anti-inflammatory Effects
Triterpenoids are recognized for their anti-inflammatory properties. This compound could contribute to reducing inflammation through modulation of immune responses and cytokine production .
Geochemical Applications
This compound serves as a biomarker in geochemical studies due to its stability and resistance to degradation. Its presence in sedimentary rocks can provide insights into past environmental conditions and biological activity.
Biomarker for Paleoenvironmental Studies
The occurrence of gammacerane in geological samples is often associated with specific depositional environments, particularly those influenced by microbial activity. Its structural integrity makes it a reliable indicator for reconstructing ancient ecosystems and understanding organic matter preservation processes .
Chemotaxonomic Significance
Triterpenoids like this compound are useful in chemotaxonomy, aiding in the classification and identification of plant species based on their chemical profiles. This application is particularly valuable in botanical research and conservation efforts .
Case Studies
Several case studies illustrate the practical applications of this compound:
Propiedades
Fórmula molecular |
C30H52O2 |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene-3,10-diol |
InChI |
InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3 |
Clave InChI |
QIRODTHVSNBDCB-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Sinónimos |
gammaceran-3,21-diol gammacerane-3,21-diol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















